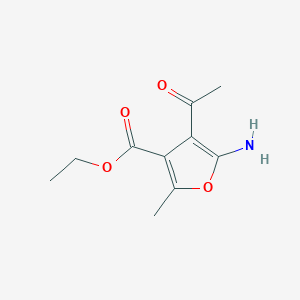![molecular formula C23H17BrN2O4 B262537 N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with 1-benzofuran-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-(4-bromophenyl)-3-methoxy-
- N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
Uniqueness
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its benzofuran core and the presence of both bromine and methoxy groups contribute to its diverse chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H17BrN2O4 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
Clave InChI |
KULDTOGNGIOLPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)





![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


